2-Thiosophorose
Description
2-Thiosophorose is a thioglycoside disaccharide characterized by a sulfur atom replacing the oxygen in the glycosidic bond. Its systematic name is β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide, with the sulfur atom bridging the C1 of one glucose unit and C2 of another. This compound is notable for its metabolic stability compared to oxygen-linked glycosides, making it valuable in studying carbohydrate-active enzymes and glycomimetic drug development .
Key synthesis routes involve nitro sugar derivatives. For example, Petrušová et al. (1996) synthesized this compound via a nitro sugar intermediate (per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol), followed by a Nef reaction to yield the final product. A unique property is its facile epimerization in aqueous sodium bicarbonate at ambient temperature, forming a 1:4 equilibrium mixture with 2-thioepisophorose (α-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide) .
Properties
CAS No. |
158213-27-5 |
|---|---|
Molecular Formula |
C12H22O10S |
Molecular Weight |
358.36 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
LZOBVHNAVZABHO-NCFXGAEVSA-N |
SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS No. |
158213-27-5 |
Synonyms |
2-thiosophorose 2-thiosophorose, (beta)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
2-Thioepisophorose
- Structure: α-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl sulfide.
- Synthesis: Produced alongside 2-thiosophorose via the same nitro sugar intermediate. Epimerization occurs at the anomeric carbon (C1) due to proton exchange at H-2, as confirmed by ¹H NMR studies .
- Stability : Less thermodynamically stable than this compound. Constitutes ~20% of the equilibrium mixture in aqueous solution.
2-Thiokojibiose
- Structure: β-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl sulfide.
- Synthesis: Enzymatic approaches using glycosynthases (mutant glycosidases) are common. For example, engineered β-glucosidases catalyze transglycosylation with thioglycosyl fluorides as donors .
- Applications: Used to study fructofuranosidase specificity and develop stable glycosidase inhibitors.
2-Thioglucobioses
- Structure: Includes isomers like β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl sulfide.
- Synthesis : Chemoenzymatic methods dominate. Glycosynthase mutants (e.g., from laminaribiosidase) enable regioselective synthesis .
- Stability : Resistant to hydrolysis by most glycosidases, making them ideal for probing enzyme mechanisms.
Comparative Data Table
Stability and Reactivity
- Epimerization : Unique to this compound and 2-thioepisophorose. Driven by H-2 proton exchange in aqueous media, facilitating interconversion. This property is absent in 2-thiokojibiose and most 2-thioglucobioses .
- Enzymatic Resistance: All thio-oligosaccharides resist hydrolysis by canonical glycosidases, but this compound’s epimerization complicates its use in long-term enzymatic assays.
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